molecular formula C17H17N3O2 B2418620 11-(pyridine-4-carbonyl)-7,11-diazatricyclo[7.3.1.0^{2,7}]trideca-2,4-dien-6-one CAS No. 942025-20-9

11-(pyridine-4-carbonyl)-7,11-diazatricyclo[7.3.1.0^{2,7}]trideca-2,4-dien-6-one

Cat. No.: B2418620
CAS No.: 942025-20-9
M. Wt: 295.342
InChI Key: WSKPYAMBSCQPNL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

11-(pyridine-4-carbonyl)-7,11-diazatricyclo[7.3.1.0^{2,7}]trideca-2,4-dien-6-one is a complex organic compound with potential applications in medicinal chemistry. This compound is characterized by its unique structure, which includes a fused pyrido-diazocin ring system. It has been studied for its potential biological activities, including anti-cancer properties .

Properties

IUPAC Name

11-(pyridine-4-carbonyl)-7,11-diazatricyclo[7.3.1.02,7]trideca-2,4-dien-6-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17N3O2/c21-16-3-1-2-15-14-8-12(10-20(15)16)9-19(11-14)17(22)13-4-6-18-7-5-13/h1-7,12,14H,8-11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WSKPYAMBSCQPNL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2CN(CC1C3=CC=CC(=O)N3C2)C(=O)C4=CC=NC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

295.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 11-(pyridine-4-carbonyl)-7,11-diazatricyclo[7.3.1.0^{2,7}]trideca-2,4-dien-6-one typically involves multi-step organic reactions. One common approach is to start with the appropriate pyridine derivative and subject it to a series of cyclization and functionalization reactions. Key steps may include:

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general principles of large-scale organic synthesis apply. These include optimizing reaction conditions for yield and purity, using scalable purification techniques, and ensuring compliance with safety and environmental regulations.

Chemical Reactions Analysis

Types of Reactions

11-(pyridine-4-carbonyl)-7,11-diazatricyclo[7.3.1.0^{2,7}]trideca-2,4-dien-6-one can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines .

Scientific Research Applications

Structural Characteristics

The structural formula of the compound indicates the presence of multiple functional groups that contribute to its biological activity. The diazatricyclic framework enhances its interaction with biological targets, making it a candidate for various pharmacological studies.

Enzyme Inhibition

The compound has been studied for its potential to inhibit specific enzymes involved in metabolic pathways. Its unique structure allows it to interact with the active sites of enzymes, which can lead to the modulation of their activity. This property is particularly valuable in the development of inhibitors for enzymes associated with diseases such as cancer and metabolic disorders.

Anticancer Activity

Research has indicated that compounds similar to 11-(pyridine-4-carbonyl)-7,11-diazatricyclo[7.3.1.0^{2,7}]trideca-2,4-dien-6-one exhibit significant anticancer properties. Studies have demonstrated that such compounds can induce apoptosis in cancer cells and inhibit tumor growth in various cancer models. For instance, derivatives of this compound have shown efficacy against K562 and MCF-7 cancer cell lines by blocking proliferation and inducing cell death through apoptosis pathways .

Receptor Binding

The compound may also act as a ligand for various receptors in the body, influencing signaling pathways that are crucial for cellular functions. This receptor-binding capability opens avenues for exploring its use in treating conditions related to receptor dysregulation.

Case Studies

StudyFindings
Inhibition of KRAS G12C A patent describes methods using compounds like This compound to inhibit KRAS G12C mutations associated with certain cancers .
Anticancer Efficacy Another study highlighted the compound's ability to induce cell death in K562 cells by blocking proliferation pathways .
Mechanism Elucidation Molecular docking studies have been conducted to understand how this compound interacts at a molecular level with target proteins involved in cancer progression .

Mechanism of Action

The mechanism of action of 11-(pyridine-4-carbonyl)-7,11-diazatricyclo[7.3.1.0^{2,7}]trideca-2,4-dien-6-one involves its interaction with specific molecular targets. These may include enzymes, receptors, or other proteins involved in cellular processes. The compound’s structure allows it to bind to these targets and modulate their activity, leading to its observed biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

11-(pyridine-4-carbonyl)-7,11-diazatricyclo[7.3.1.0^{2,7}]trideca-2,4-dien-6-one is unique due to its specific ring structure and functional groups, which confer distinct chemical and biological properties.

Biological Activity

11-(Pyridine-4-carbonyl)-7,11-diazatricyclo[7.3.1.0^{2,7}]trideca-2,4-dien-6-one is a complex heterocyclic compound that has drawn attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including enzyme inhibition, receptor binding, and other therapeutic potentials based on diverse research findings.

Chemical Structure

The compound features a unique tricyclic structure with a pyridine moiety and a carbonyl group, which contributes to its biological interactions. The structural formula can be represented as follows:

C15H14N4O\text{C}_{15}\text{H}_{14}\text{N}_4\text{O}

1. Enzyme Inhibition

Research indicates that this compound may inhibit various enzymes, which is crucial for its therapeutic applications. For instance, studies have shown that related compounds exhibit significant inhibition against acetylcholinesterase (AChE) and carbonic anhydrases (hCA I and II). The inhibition constants (KiK_i) for these enzymes range from nanomolar to micromolar concentrations, indicating potent activity.

Enzyme Inhibition Constant (KiK_i)
Acetylcholinesterase (AChE)3.07 - 87.26 nM
hCA I1.47 - 10.06 nM
hCA II3.55 - 7.66 nM

These results suggest that the compound could serve as a lead for developing new inhibitors targeting these enzymes .

2. Antioxidant Activity

The antioxidant potential of related pyridine compounds has been evaluated using the DPPH radical scavenging assay. Compounds structurally similar to this compound have shown significant scavenging activities, with some exhibiting over 70% inhibition at specific concentrations .

The mechanism by which this compound exerts its biological effects is not fully elucidated but is believed to involve:

  • Hydrogen Bonding : The carbonyl and nitrogen atoms in the structure can form hydrogen bonds with target enzymes or receptors.
  • Hydrophobic Interactions : The tricyclic core may engage in hydrophobic interactions that stabilize binding to biological targets.

Further molecular docking studies and in vitro assays are necessary to clarify these interactions .

Case Studies

Several studies have explored the biological activities of pyridine derivatives similar to the compound :

  • Inhibition of AChE : A study found that specific pyridine derivatives inhibited AChE with KiK_i values significantly lower than those of existing drugs, indicating potential for developing new Alzheimer's treatments .
  • Antifungal Screening : Another study evaluated a series of pyridine-based compounds for antifungal activity and found promising results that warrant further investigation into their mechanisms and efficacy .

Q & A

Q. What are the recommended synthetic routes for this compound, and how can reaction conditions be optimized to improve yield?

  • Methodological Answer : Synthetic routes often involve multi-step reactions, such as coupling pyridine-4-carbonyl derivatives with diazatricyclo precursors. Optimization requires systematic variation of catalysts (e.g., Pd-based), solvents (polar aprotic), and temperature gradients. Split-plot experimental designs (e.g., varying catalyst loading and temperature in parallel) can identify critical factors for yield enhancement . Database surveys (e.g., Cambridge Structural Database) help validate intermediate structures and reaction pathways, as seen in analogous pyridine-acrylic acid syntheses .

Q. How should researchers design experiments to assess the compound’s stability under environmental conditions (e.g., pH, temperature)?

  • Methodological Answer : Use a randomized block design with controlled variables (pH 2–12, temperatures 25–60°C) and replicate trials to assess degradation kinetics. Include spectroscopic monitoring (UV-Vis, HPLC) at regular intervals. For long-term stability, adopt frameworks from environmental fate studies, such as tracking abiotic transformations in simulated ecosystems . Proximate chemical analyses (e.g., antioxidant activity assays) can quantify degradation byproducts .

Advanced Research Questions

Q. What advanced spectroscopic techniques are critical for resolving contradictions in structural data for this compound?

  • Methodological Answer : Single-crystal X-ray diffraction (SC-XRD) is definitive for resolving ambiguities in stereochemistry, as demonstrated for structurally complex azatricyclo derivatives . Pair this with solid-state NMR to confirm dynamic behavior (e.g., tautomerism). Comparative database surveys (e.g., CSD) identify discrepancies in bond angles or torsional conformations, as applied to pyridine-acrylic acid derivatives . Cross-validation via high-resolution mass spectrometry (HRMS) ensures molecular integrity .

Q. How can researchers evaluate the compound’s interactions with biological macromolecules, considering discrepancies in binding affinity data?

  • Methodological Answer : Use isothermal titration calorimetry (ITC) to measure thermodynamic binding parameters (ΔH, Kd) under varied buffer conditions. For conflicting results, apply statistical models (e.g., Bayesian inference) to account for experimental noise. Molecular docking simulations (e.g., AutoDock Vina) can predict binding modes, while surface plasmon resonance (SPR) validates kinetics. Reference ecological risk assessment frameworks to contextualize dose-response relationships .

Q. What strategies mitigate contradictions in reported bioactivity data across different cell lines or assays?

  • Methodological Answer : Standardize assay protocols (e.g., ATP-based viability assays vs. caspase-3 activation) and include positive/negative controls in all replicates. Use multi-omics approaches (transcriptomics, proteomics) to identify off-target effects. For divergent results, apply meta-analysis tools to aggregate data across studies, adjusting for variables like cell passage number or culture media .

Methodological Considerations for Data Contradictions

Q. How should researchers design studies to reconcile conflicting data on the compound’s reactivity in nucleophilic environments?

  • Methodological Answer : Employ kinetic studies under controlled conditions (e.g., anhydrous vs. aqueous) with real-time monitoring via FTIR or Raman spectroscopy. Use fractional factorial designs to isolate variables (e.g., solvent polarity, nucleophile concentration). Cross-reference with computational models (DFT calculations) to predict reactive intermediates, as seen in pyridinium salt formation studies .

Q. What experimental frameworks address discrepancies in the compound’s environmental persistence across studies?

  • Methodological Answer : Adopt tiered testing: (1) Laboratory-scale biodegradation assays (OECD 301F) under standardized conditions, (2) field simulations with soil/water matrices, and (3) long-term ecological monitoring. Use LC-MS/MS to quantify parent compounds and metabolites. Integrate data using probabilistic risk assessment models to account for ecosystem variability .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.